molecular formula C13H13NO3 B4799145 5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B4799145
M. Wt: 231.25 g/mol
InChI Key: DDDGUVYVUINLTI-UHFFFAOYSA-N
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Description

5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a heterocyclic compound that features a spiro linkage between a dioxolane ring and a pyrroloquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves the Stollé type reaction. This reaction starts with the hydrochlorides of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] and oxalyl chloride, leading to the formation of 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates are then used in cyclocondensation reactions with various dinucleophiles and carbonyl compounds to yield the desired spiro compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for the initial Stollé reaction, malononitrile, and ethyl cyanoacetate for cyclocondensation reactions . Reaction conditions typically involve refluxing in anhydrous toluene or other suitable solvents.

Major Products

The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized to yield compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual inhibitor of blood coagulation factors Xa and XIa, the compound binds to the active sites of these enzymes, preventing the formation of blood clots . The spirocyclic structure enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of a dioxolane ring and a pyrroloquinoline system, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-13(16-7-8-17-13)10-5-1-3-9-4-2-6-14(12)11(9)10/h1,3,5H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDGUVYVUINLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 2
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 3
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 4
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 5
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 6
5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

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